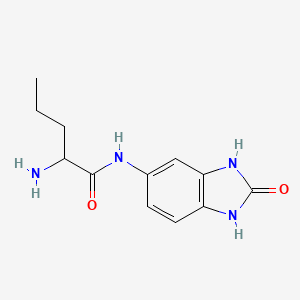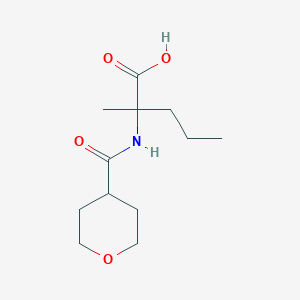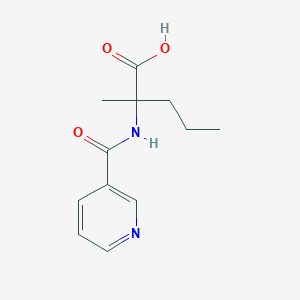![molecular formula C13H16FNO5S B7557026 2-[Cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557026.png)
2-[Cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid, also known as CFTR corrector 4, is a chemical compound that has been extensively researched for its potential therapeutic applications in treating cystic fibrosis.
Mecanismo De Acción
2-[Cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid corrector 4 corrects the folding and trafficking of this compound protein by binding to a specific site on the protein known as the fourth intracellular loop (ICL4). This binding stabilizes the protein and allows it to be transported to the cell membrane, where it can function properly.
Biochemical and Physiological Effects:
This compound corrector 4 has been shown to increase the levels of functional this compound protein in cells derived from cystic fibrosis patients. This increase in this compound function leads to improved chloride transport across cell membranes, which can improve lung function and reduce the risk of lung infections in cystic fibrosis patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[Cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid corrector 4 is that it has been shown to be effective in correcting this compound protein folding and trafficking in cells derived from a wide range of cystic fibrosis patients, regardless of the specific genetic mutation causing their disease. However, one limitation of this compound corrector 4 is that it may not be effective in all patients, as some mutations may be more difficult to correct than others.
Direcciones Futuras
Future research on 2-[Cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid corrector 4 could focus on developing more potent and specific compounds that target this compound protein folding and trafficking. Additionally, research could focus on developing combination therapies that target multiple aspects of the disease, such as this compound corrector 4 in combination with other drugs that target the underlying genetic mutation. Finally, research could focus on developing more efficient methods for delivering this compound corrector 4 to cells and tissues in the body.
Métodos De Síntesis
2-[Cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid corrector 4 can be synthesized using a multistep process involving several chemical reactions. The initial step involves the reaction of cyclopropylmethyl bromide with 3-fluoro-4-methoxyaniline to produce 2-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline. This intermediate is then reacted with p-toluenesulfonyl chloride to produce 2-(cyclopropylmethyl)-3-fluoro-4-methoxyphenylsulfonyl chloride. Finally, this compound is reacted with glycine to produce this compound corrector 4.
Aplicaciones Científicas De Investigación
2-[Cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid corrector 4 has been extensively researched for its potential therapeutic applications in treating cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. This compound corrector 4 has been shown to correct the folding and trafficking of the cystic fibrosis transmembrane conductance regulator (this compound) protein, which is defective in cystic fibrosis patients. This correction allows for the proper functioning of this compound, which regulates the transport of chloride ions across cell membranes.
Propiedades
IUPAC Name |
2-[cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO5S/c1-20-12-5-4-10(6-11(12)14)21(18,19)15(8-13(16)17)7-9-2-3-9/h4-6,9H,2-3,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZVQRMGWZYBHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2CC2)CC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid](/img/structure/B7556959.png)
![2-[(2-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556962.png)
![2-[(4-Chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556974.png)
![2-[Cyclopropylmethyl-(3-fluoro-4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7556977.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid](/img/structure/B7556981.png)
![2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7556988.png)
![2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7556989.png)

![2-[Cyclopropylmethyl-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7557011.png)

![2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557032.png)